molecular formula C15H15Cl2N3O5 B7476631 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B7476631
M. Wt: 388.2 g/mol
InChI Key: PVGUYRKARKKSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune response, inflammation, and cell survival.

Mechanism of Action

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide selectively inhibits the NF-κB pathway by targeting the kinase activity of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. By blocking the IKK complex, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide prevents the activation and nuclear translocation of NF-κB, which leads to the downregulation of NF-κB target genes that are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has also been shown to reduce inflammation, improve symptoms of arthritis and colitis, and prevent the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages as a research tool in the laboratory. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a potent and selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway in various cell types and tissues. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is also stable and soluble in aqueous solutions, which makes it easy to use in cell culture and animal studies. However, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has some limitations as a research tool. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has poor solubility in organic solvents, which makes it difficult to use in some biochemical assays. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide also has low bioavailability and poor pharmacokinetic properties, which limits its use in animal studies and clinical trials.

Future Directions

There are several future directions for the study of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide. One direction is to develop more potent and selective inhibitors of the NF-κB pathway that have better pharmacokinetic properties and can be used in clinical trials. Another direction is to investigate the role of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide in other diseases such as neurodegenerative disorders, diabetes, and cardiovascular diseases. Additionally, the combination of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide with other anticancer agents or immunomodulatory drugs could be explored to improve the efficacy of cancer treatment.

Synthesis Methods

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized using a multi-step process involving the reaction of 4,5-dichloropyridazin-3(2H)-one with 4-nitrophenylacetic acid, followed by reduction with sodium borohydride and subsequent coupling with 3,4,5-trimethoxyaniline. The final product is then purified by column chromatography to obtain 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide in high purity and yield.

Scientific Research Applications

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway, which is known to promote tumor growth and survival. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O5/c1-23-10-4-8(5-11(24-2)14(10)25-3)19-12(21)7-20-15(22)13(17)9(16)6-18-20/h4-6H,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGUYRKARKKSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.